2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-naphthalen-1-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-10-21-17(23)14(9-19-18(21)24-11)16(22)20-15-8-4-6-12-5-2-3-7-13(12)15/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSOUZPJBTDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature may vary depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. For example:
- Mechanism of Action : The thiazolo-pyrimidine structure may interfere with cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways associated with tumor growth. Studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Compounds similar in structure to 2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiazole ring is often linked to enhanced activity against bacteria and fungi .
Anticonvulsant Activity
Some thiazole-derived compounds have shown promise in anticonvulsant activity. For instance, the structural modifications involving naphthalene derivatives can enhance the efficacy against seizure models in laboratory settings .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-pyrimidine derivatives revealed that certain compounds exhibited IC50 values as low as 10 µM against human cancer cell lines, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the thiazole ring significantly influenced their cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| Compound C | HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole-containing compounds found that derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted a compound with a similar scaffold that had an MIC (minimum inhibitory concentration) value of 32 µg/mL against Staphylococcus aureus .
| Compound | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound D | E.coli | 64 | Moderate |
| Compound E | S.aureus | 32 | Strong |
| Compound F | P.aeruginosa | 128 | Weak |
Mechanism of Action
The mechanism of action of 2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table compares the target compound with structurally related derivatives:
Substituent Effects on Physicochemical Properties
Biological Activity
2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization : Involves the reaction of naphthalene derivatives with thiazole precursors under controlled conditions.
- Reagents : Common reagents include α-bromoacetyl derivatives and thiosemicarbazides.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential in multiple therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro studies have shown:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal against Staphylococcus aureus |
| 4a | 0.30 | 0.35 | Active against Escherichia coli |
These findings suggest that the compound may effectively inhibit bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound interacts with specific enzymes involved in cell cycle regulation and apoptosis pathways.
| Study | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| A | HT-29 | 15.5 | Induces apoptosis |
| B | Jurkat | 12.3 | Inhibits cell growth |
These results highlight the importance of structure-activity relationships (SAR), where modifications to the naphthalene ring enhance cytotoxic effects against tumor cells .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
-
In Vivo Study on Tumor Models :
- Objective : To assess the antitumor activity in animal models.
- Results : Significant tumor reduction was observed in treated groups compared to controls, indicating potential for therapeutic use.
-
Bioavailability Assessment :
- Objective : To determine pharmacokinetic properties.
- Findings : The compound showed favorable absorption and distribution characteristics, suggesting suitability for oral administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
